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Compound of Interest

Compound Name:
3-(Trifluoromethyl)-1H-indazole-5-

carboxylic acid

Cat. No.: B1530520 Get Quote

An In-Depth Technical Guide to 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid (CAS:

1374258-59-9): A Keystone Building Block in Modern Medicinal Chemistry

Executive Summary
3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid is a highly functionalized heterocyclic

compound that has emerged as a strategic building block in contemporary drug discovery. Its

molecular architecture, which combines the biologically significant indazole scaffold, the

modulating effects of a trifluoromethyl group, and the synthetic versatility of a carboxylic acid

handle, makes it an exceptionally valuable intermediate. This guide provides a comprehensive

technical overview for researchers and drug development professionals, detailing the

compound's physicochemical properties, plausible synthetic routes with mechanistic insights,

and its critical applications in the design and synthesis of novel therapeutic agents, particularly

kinase inhibitors for oncology.

The Strategic Importance of Fluorinated Indazoles in
Drug Design
The indazole core is a privileged bicyclic heterocycle, meaning it is a structural motif frequently

found in biologically active compounds and approved drugs.[1] Its rigid structure and ability to

participate in hydrogen bonding interactions make it an excellent scaffold for engaging with
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biological targets. Numerous indazole-containing drugs, such as the kinase inhibitors axitinib

and pazopanib, have demonstrated significant clinical success, primarily in oncology.[1]

The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern

medicinal chemistry.[2] This moiety can profoundly enhance a drug candidate's profile by:

Increasing Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃

group resistant to oxidative metabolism, often improving a compound's half-life.[3]

Modulating Lipophilicity: The CF₃ group significantly increases lipophilicity, which can

enhance membrane permeability and cell uptake.[3][4]

Enhancing Target Binding: As a strong electron-withdrawing group, the CF₃ moiety can alter

the electronics of the parent molecule and participate in favorable electrostatic or hydrogen

bonding interactions with protein targets.[3]

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid synergistically combines these features,

offering a pre-packaged, high-value fragment for constructing complex molecular entities with

desirable drug-like properties.

Physicochemical Properties and Structural Analysis
The compound's utility is rooted in its distinct structural features and resulting chemical

properties.

Key Compound Data
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Property Value Reference

CAS Number 1374258-59-9 [5]

Molecular Formula C₉H₅F₃N₂O₂ [6]

Molecular Weight 230.14 g/mol [6][7]

SMILES
C1=CC2=NNC(=C2C=C1C(=O

)O)C(F)(F)(F)
[6]

Appearance Typically a solid N/A

Storage Conditions
Sealed in a dry environment,

2-8°C
[6]

Structural Component Analysis
Each functional group within the molecule plays a critical role in its overall chemical personality

and application potential.

1H-Indazole Core: This bicyclic aromatic system provides a rigid, planar scaffold. The two

nitrogen atoms can act as both hydrogen bond donors and acceptors, crucial for anchoring

the molecule within a protein's active site.

3-(Trifluoromethyl) Group: Positioned adjacent to the pyrazole-like nitrogen, the CF₃ group

exerts a strong electron-withdrawing effect, influencing the acidity of the N-H proton and the

overall electron distribution of the ring system. Its properties are key to enhancing the

pharmacokinetic profile of derivative compounds.[3]

5-Carboxylic Acid Group: This functional group is the primary synthetic handle. It provides a

reactive site for a wide range of transformations, most notably amide bond formation, which

is the cornerstone of building combinatorial libraries for drug screening.[8] It also offers a

potential point of ionic interaction with biological targets and can influence the solubility of the

molecule.
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Caption: Key functional motifs of the target molecule.
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Synthesis and Mechanistic Considerations
While a specific, dedicated synthesis for CAS 1374258-59-9 is not prominently detailed in the

literature, a robust and plausible synthetic route can be constructed from well-established

methodologies for creating functionalized indazoles.[1][9] The strategy hinges on the formation

of the indazole ring via cyclization, followed by functional group manipulation.

Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the molecule at the amide-like bond of the

pyrazole ring and the carbon-carbon bond of the carboxylic acid, tracing back to simpler,

commercially available precursors.

3-(CF3)-1H-indazole-5-COOH
(Target Molecule)

5-Bromo-3-(CF3)-1H-indazole
(Functional Group Interconversion)

Pd-catalyzed
Carbonylation
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(Indazole Cyclization)

Cyclization

2-Amino-5-bromo-benzotrifluoride

Diazotization &
Reduction

Hydrazine

Click to download full resolution via product page

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Workflow
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The following multi-step process represents a viable pathway for laboratory-scale synthesis.

4-Bromo-2-fluoro-1-
(trifluoromethyl)benzene

Step 1: Hydrazinolysis
(Formation of Hydrazine Intermediate)

Step 2: Intramolecular Cyclization
(Indazole Ring Formation)

Step 3: Carbonylation
(Installation of Carboxylic Acid)

Final Product:
3-(CF3)-1H-indazole-5-COOH

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the title compound.

Exemplary Experimental Protocol
This protocol is a representative, non-optimized procedure based on established chemical

transformations.[9][10]

Step 1: Synthesis of (4-bromo-2-(trifluoromethyl)phenyl)hydrazine

Rationale: This initial step converts a commercially available fluorinated aromatic compound

into the key hydrazine intermediate required for cyclization. Hydrazine hydrate acts as the

nucleophile, displacing the activated fluorine atom via a nucleophilic aromatic substitution

(SₙAr) mechanism.

Procedure:

To a solution of 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (1.0 equiv.) in a suitable

solvent like ethanol or NMP, add hydrazine hydrate (3.0-5.0 equiv.).

Heat the reaction mixture to reflux (typically 80-120 °C) for 12-24 hours, monitoring

progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature and pour it into ice-water.

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product via column chromatography to yield the desired hydrazine.
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Step 2: Synthesis of 5-Bromo-3-(trifluoromethyl)-1H-indazole

Rationale: This is the key ring-forming step. While multiple methods exist, a common

approach involves diazotization of an aniline followed by reduction and cyclization. However,

starting from the prepared hydrazine, a direct cyclization can often be induced under acidic

or thermal conditions. For this workflow, we assume a cyclization pathway from a related

precursor. A more direct route from the phenylhydrazine could involve reaction with an

orthoformate ester followed by acid-catalyzed cyclization.

Procedure (Illustrative Cyclization):

Dissolve the (4-bromo-2-(trifluoromethyl)phenyl)hydrazine (1.0 equiv.) in a high-boiling

point solvent like diphenyl ether.

Heat the reaction to a high temperature (e.g., 200-250 °C) to induce thermal cyclization,

often with the elimination of a small molecule.

Monitor the reaction for the formation of the indazole product.

Cool the reaction and purify directly by chromatography or crystallization.

Step 3: Synthesis of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

Rationale: The final step installs the carboxylic acid moiety. Palladium-catalyzed

carbonylation of the aryl bromide is an efficient method. This reaction introduces a carbonyl

group using carbon monoxide gas in the presence of a palladium catalyst, a phosphine

ligand, and a base.

Procedure:

Charge a pressure-rated reaction vessel with 5-bromo-3-(trifluoromethyl)-1H-indazole (1.0

equiv.), palladium(II) acetate (0.05 equiv.), a suitable phosphine ligand like Xantphos (0.10

equiv.), and a base such as triethylamine (2.5 equiv.) in a solvent mixture like DMF/water.

Purge the vessel with carbon monoxide (CO) gas and then pressurize to 50-100 psi.

Heat the mixture to 80-110 °C with vigorous stirring for 8-16 hours.
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After cooling and carefully venting the CO gas, acidify the reaction mixture with aqueous

HCl to a pH of 2-3.

The product will precipitate out of the solution. Collect the solid by filtration, wash with

water, and dry under vacuum to yield the final product.

Applications in Medicinal Chemistry
The primary utility of 3-(trifluoromethyl)-1H-indazole-5-carboxylic acid is as an intermediate

for creating libraries of more complex molecules for biological screening.

Core Application: Amide Library Synthesis
The carboxylic acid is an ideal functional group for coupling with a diverse range of primary and

secondary amines to generate a library of amides. This is a foundational reaction in medicinal

chemistry for exploring the structure-activity relationship (SAR) of a new chemical series.
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Caption: General workflow for drug discovery using the title compound.

Protocol: HATU-Mediated Amide Coupling
Causality & Reagent Selection: This protocol uses HATU (1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate), a highly effective and common peptide coupling reagent. It activates

the carboxylic acid to facilitate nucleophilic attack by the amine. A non-nucleophilic organic

base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine and

neutralize the acid formed during the reaction, driving the equilibrium towards product
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formation.[8] DMF is chosen as the solvent for its high polarity and ability to dissolve a wide

range of organic substrates.

Procedure:

In a clean, dry flask, dissolve 3-(trifluoromethyl)-1H-indazole-5-carboxylic acid (1.0

equiv.) in anhydrous DMF.

Add the desired primary or secondary amine (1.1 equiv.).

Add HATU (1.2 equiv.) to the solution.

Finally, add DIPEA (2.5 equiv.) dropwise while stirring.

Allow the reaction to stir at room temperature for 2-12 hours. Monitor completion by TLC

or LC-MS.

Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with

5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting crude amide by flash column chromatography or recrystallization to

obtain the final product.

Conclusion and Future Perspectives
3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid stands as a testament to the power of

strategic molecular design. It is not merely a chemical but a purpose-built tool for accelerating

drug discovery. The convergence of a privileged biological scaffold, a key pharmacokinetic

modulator (the CF₃ group), and a versatile synthetic handle (the COOH group) provides

medicinal chemists with a powerful starting point for developing new chemical entities. Its

application is particularly prominent in the search for next-generation kinase inhibitors, but its

utility extends to any program where the indazole framework is desired. As drug discovery

continues to demand molecules with increasingly optimized properties, the importance of
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sophisticated, highly functionalized building blocks like CAS 1374258-59-9 will only continue to

grow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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